GMPCPP Hydrolysis Rate Is Undetectable Under Assay Conditions, in Contrast to GTP (k_hyd ~0 vs 0.2–0.5 s⁻¹)
In microtubule polymerization assays, the hydrolysis rate constant per GTP-tubulin subunit (k_hyd) is 0.2–0.5 s⁻¹, whereas the hydrolysis rate constant for GMPCPP-tubulin is ~0 s⁻¹ [1]. An earlier study measured the β–γ bond hydrolysis of GMPCPP after lattice incorporation at 4 × 10⁻⁷ s⁻¹, which is negligible over experimental timescales [2]. This effectively eliminates GTPase-driven conformational switching during observations.
| Evidence Dimension | Hydrolysis rate constant (k_hyd) per tubulin subunit |
|---|---|
| Target Compound Data | ~0 s⁻¹ (GMPCPP-tubulin) |
| Comparator Or Baseline | GTP-tubulin: 0.2–0.5 s⁻¹ |
| Quantified Difference | Essentially complete suppression of hydrolysis (>400-fold reduction relative to the lower bound of GTP) |
| Conditions | Reconstituted microtubule system; kinetic modeling parameters from Table 1 of Estradiol pauses microtubule growth study (2025) and Hyman et al. (1992) |
Why This Matters
Procurement of GMPCPP rather than GTP enables researchers to lock tubulin in a GTP-like state without hydrolysis interference, a prerequisite for structural studies of the GTP cap.
- [1] Gudimchuk, N.B., et al. (2025) Estradiol pauses microtubule growth without increased incidence of catastrophe events. Communications Biology, 8, 938; Table 1. View Source
- [2] Hyman, A.A., Salser, S., Drechsel, D.N., Unwin, N., Mitchison, T.J. (1992) Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP. Molecular Biology of the Cell, 3(10), 1155–1167. View Source
